methyl (2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetate
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Overview
Description
METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves the reaction of 2-aminobenzimidazole with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)PROPIONATE
- METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)BUTYRATE
Uniqueness
METHYL 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(2-imino-3-methylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16-2/h3-6,12H,7H2,1-2H3 |
InChI Key |
KCORFZSMJXQRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)OC |
Origin of Product |
United States |
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